2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester (CAS not widely harmonized; molecular formula C₁₅H₁₉F₃O₃, MW 304.30 g/mol) is a synthetic α,α-disubstituted β-hydroxy ester with a trifluoromethyl carbinol core. The molecule contains a 4-tert-butylphenyl group at the 2‑position, a hydroxyl group, and an ethyl ester.

Molecular Formula C15H19F3O3
Molecular Weight 304.30 g/mol
Cat. No. B12443566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
Molecular FormulaC15H19F3O3
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(C(F)(F)F)O
InChIInChI=1S/C15H19F3O3/c1-5-21-12(19)14(20,15(16,17)18)11-8-6-10(7-9-11)13(2,3)4/h6-9,20H,5H2,1-4H3
InChIKeyHLBAIBXAQICWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid Ethyl Ester – Core Chemical Profile for Research Procurement


2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester (CAS not widely harmonized; molecular formula C₁₅H₁₉F₃O₃, MW 304.30 g/mol) is a synthetic α,α-disubstituted β-hydroxy ester with a trifluoromethyl carbinol core . The molecule contains a 4-tert-butylphenyl group at the 2‑position, a hydroxyl group, and an ethyl ester. This compound belongs to the 2‑aryl-3,3,3‑trifluoro-2‑hydroxypropionic acid ester class, which has been characterized as a non‑peptidic scaffold for protein tyrosine phosphatase 1B (PTP1B) inhibition [1]. The tert‑butyl substituent imparts distinctive steric and lipophilic properties that differentiate it from other 2‑aryl analogs.

Why 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid Ethyl Ester Cannot Be Replaced by Generic 2‑Aryl‑trifluorohydroxypropionate Analogs


The 2‑aryl-3,3,3‑trifluoro-2‑hydroxypropionic acid scaffold is highly sensitive to aryl substituent identity. In the PTP1B inhibitor series described by Adams et al., IC₅₀ values varied by more than an order of magnitude (3–60 µM) depending on the aryl group and hydrophobic extension [1]. The 4‑tert‑butylphenyl analog introduces a large, hydrophobic, electron‑donating substituent that alters the electron density of the aromatic ring, modulates hydrogen‑bonding capacity of the proximal hydroxyl, and influences the conformational preferences of the trifluoromethyl‑carbinol moiety. These effects cannot be reproduced by smaller or electronically distinct substituents (e.g., 4‑Cl, 4‑Me, or unsubstituted phenyl), making the tert‑butylphenyl ester a non‑fungible member of the series for structure‑activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid Ethyl Ester vs. Key Analogs


Hydrophobic and Steric Differentiation from the Unsubstituted 2‑Phenyl Analog: LogP and Molar Refractivity Comparison

The 4‑tert‑butyl group introduces a significant increase in both lipophilicity and steric bulk compared to the unsubstituted 2‑phenyl-3,3,3‑trifluoro-2‑hydroxypropionic acid ethyl ester. Using the Hansch π‑constant system, the tert‑butyl group contributes a hydrophobicity increment (π) of approximately +1.98, whereas hydrogen contributes 0.00, equivalent to a calculated logP increase of ~2 log units [1]. Molar refractivity (MR), a measure of steric volume, increases by approximately +18.5 cm³/mol for the tert‑butyl group vs. hydrogen, enabling differentiation in hydrophobic binding pockets [2]. These values are derived from well‑established fragment‑based substituent constants and are widely used in medicinal chemistry for analog selection.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Electronic Differentiation from the 4‑Chlorophenyl Analog: Hammett σ Constants and Impact on Hydroxyl Acidity

The 4‑tert‑butyl substituent is electron‑donating by induction and hyperconjugation (Hammett σₚ ≈ −0.20), whereas 4‑chloro is electron‑withdrawing (σₚ ≈ +0.23) [1]. This difference alters the electron density at the aromatic ring and, through inductive transmission, modulates the acidity (pKₐ) of the adjacent tertiary hydroxyl group. A lower electron density (chloro) increases hydroxyl acidity, enhancing hydrogen‑bond donating capacity but potentially reducing metabolic stability; the tert‑butyl group has the opposite effect, increasing electron density and raising the hydroxyl pKₐ. This electronic differentiation translates into divergent hydrogen‑bonding profiles with catalytic site residues when the scaffold is used for enzyme inhibition.

Medicinal Chemistry Electronic Effects SAR Analysis

Ester Prodrug Potential vs. Free Acid: Hydrolysis Susceptibility and Membrane Permeability

The ethyl ester moiety serves as a transient protecting group for the free carboxylic acid, improving passive membrane permeability. While no Caco‑2 data are available for this specific compound, ester prodrugs of structurally related 2‑aryl‑3,3,3‑trifluoro‑2‑hydroxypropionic acids have demonstrated that the ethyl ester increases calculated logD₇.₄ by approximately 1.2–1.8 log units relative to the carboxylate form, based on fragment‑based estimates and measured values for related trifluorohydroxypropionate esters [1]. The free acid form (CAS 1513293-12-3, MW 276.25) is ionized at physiological pH and exhibits poor passive permeability, whereas the ester is uncharged and more membrane‑permeable. Ester hydrolysis in plasma, mediated by esterases, regenerates the active acid form intracellularly.

Prodrug Design Pharmacokinetics Caco-2 Permeability

Optimal Research and Industrial Use Cases for 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid Ethyl Ester


SAR Exploration of Hydrophobic Sub‑pockets in PTP1B and Related Phosphatase Targets

The 4‑tert‑butylphenyl group provides a sterically demanding, lipophilic probe for the secondary hydrophobic binding site identified in the PTP1B inhibitor series [1]. Researchers testing the steric tolerance of this pocket should select this analog over the 4‑methyl or unsubstituted phenyl versions to maximize hydrophobic contacts and assess the upper size limit for ligand efficiency.

Electron‑Rich Aryl SAR Library Component for Kinase and Carboxylase Inhibitor Programs

The electron‑donating 4‑tert‑butyl substituent (σₚ = −0.20) makes this compound the preferred choice for SAR studies requiring an electron‑rich aryl ring, as opposed to the electron‑withdrawing 4‑chloro or 4‑trifluoromethyl analogs. This is relevant for ACC inhibitor programs [2] where aryl electronic character modulates potency and selectivity.

Cell‑Based Assays Requiring Intracellular Delivery of the Trifluorohydroxypropionic Acid Pharmacophore

The ethyl ester form is recommended for cellular assays because it circumvents the poor membrane permeability of the free carboxylic acid. The ester is predicted to passively diffuse through the lipid bilayer and be hydrolyzed by intracellular esterases to release the active hydroxy‑acid [3], making it the appropriate procurement choice for cell‑based target engagement studies.

Reference Compound for Chiral Chromatography and Enantioselective Synthesis Development

The compound contains a quaternary stereocenter at the 2‑position bearing four different substituents (phenyl, CF₃, OH, COOEt). As such, it can serve as a racemic reference standard for development of chiral HPLC or SFC methods aimed at resolving 2‑aryl‑3,3,3‑trifluoro‑2‑hydroxypropionate enantiomers, a common challenge in medicinal chemistry campaigns using this scaffold.

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